5-Methyl-2-pyrazinecarboxylic acid

Description

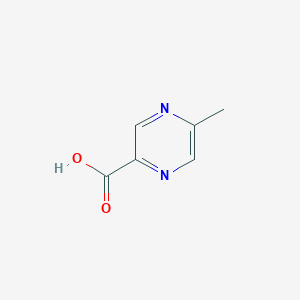

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYJWCRKFLGNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203707 | |

| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-55-1 | |

| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrazinecarboxylic acid, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PYRAZINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B861RS5NHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid (CAS 5521-55-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Methyl-2-pyrazinecarboxylic acid (CAS 5521-55-1), a key intermediate in the pharmaceutical and flavor industries.

Core Properties

5-Methyl-2-pyrazinecarboxylic acid is a pyrazine (B50134) derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 5-position of the pyrazine ring. It typically appears as a white to off-white or pale brown crystalline powder.[1][2]

Physicochemical Data

The fundamental physicochemical properties of 5-Methyl-2-pyrazinecarboxylic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [3][4] |

| CAS Number | 5521-55-1 | [3] |

| Appearance | White to off-white/pale brown crystalline powder | [1][2] |

| Melting Point | 167-171 °C | [5][6] |

| Boiling Point | 316-317 °C (estimated) | [7] |

| Density | 1.425 g/cm³ (at 20 °C) | [3] |

| pKa | 3.53 ± 0.10 (Predicted) | [8] |

Solubility Data

The solubility of 5-Methyl-2-pyrazinecarboxylic acid in various solvents is a critical parameter for its application in synthesis and formulation.

| Solvent | Solubility | Source(s) |

| Water | 4.127e+04 mg/L (at 25 °C, estimated) | [7] |

| Alcohol | Soluble | [7] |

| DMSO | Slightly Soluble | [2][6] |

| Methanol | Slightly Soluble | [2][6] |

Spectroscopic Data

While detailed spectra are not provided here, various sources indicate the availability of spectral data for 5-Methyl-2-pyrazinecarboxylic acid, which are essential for its characterization.

| Spectroscopic Technique | Availability | Source(s) |

| ¹H NMR | Available | [9] |

| ¹³C NMR | Available | [9] |

| IR | Available | [9] |

| Mass Spectrometry | Available | [9] |

Synthesis and Experimental Protocols

Synthesis via Oxidation of 2,5-Dimethylpyrazine (B89654) with Potassium Permanganate (B83412)

This method involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in water.

-

Oxidation: While maintaining the temperature between 20-25 °C, slowly add a solution of potassium permanganate to the reaction mixture.[2]

-

Reaction Monitoring: Allow the reaction to proceed for several hours at a controlled temperature.[2]

-

Work-up: After the reaction is complete, filter the hot solution to remove the manganese dioxide precipitate.

-

Acidification and Crystallization: Concentrate the filtrate and then acidify it with an acid such as hydrochloric acid to a pH of approximately 1.0. Cool the solution to induce crystallization.[2]

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield 5-Methyl-2-pyrazinecarboxylic acid.

Multi-step Synthesis from 3-Hydroxy-5-methylpyrazine-2-carboxamide

This synthetic route involves several intermediate steps.

Experimental Protocol:

-

Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide: React a 40% aqueous solution of acetaldehyde (B116499) with 2-aminopropanamide (B1330713) in the presence of sodium hydroxide (B78521) at approximately 5°C. After 6 hours, adjust the pH to around 6 with 10% hydrochloric acid to precipitate the product. Filter, wash with water, and dry the resulting solid.[3]

-

Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid: Heat the crude product from the previous step in a 50% sulfuric acid solution at 100°C for 12 hours. Cool the mixture to room temperature to precipitate the product. Filter, wash with water, and dry.[3]

-

Synthesis of 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid: To the product from the previous step, add xylene and DMF. Slowly add thionyl chloride and heat the mixture to 80°C for 6 hours. After cooling, remove the solvent under reduced pressure. Add water and extract the product with butanone. Concentrate the organic phase and recrystallize the crude product from water.[3]

-

Synthesis of 5-Methylpyrazine-2-carboxylic Acid: Place the chlorinated intermediate in a hydrogenation pressure reactor with anhydrous methanol, 10% Pd/C catalyst, and sodium hydroxide. Pressurize the reactor with hydrogen (2.0 MPa) and heat to 60°C for approximately 12 hours. After the reaction, cool, depressurize, and filter the mixture. Concentrate the filtrate and recrystallize the crude product from water to obtain the final product.[3]

Applications in Drug Development

5-Methyl-2-pyrazinecarboxylic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]

Intermediate for Acipimox

It is a key precursor in the production of Acipimox, a lipid-lowering agent.[2] The synthesis involves the oxidation of 5-Methyl-2-pyrazinecarboxylic acid with hydrogen peroxide in the presence of a catalyst like sodium tungstate.[4]

Intermediate for Glipizide

This compound also serves as a building block for the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes.

Signaling Pathway of a Key Derivative: Acipimox

While a specific signaling pathway for 5-Methyl-2-pyrazinecarboxylic acid is not well-documented, the mechanism of its derivative, Acipimox, is understood. Acipimox exerts its lipid-lowering effects primarily by inhibiting lipolysis in adipose tissue.

The binding of Acipimox to the GPR109A receptor on fat cells (adipocytes) initiates a cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The inhibition of HSL reduces the breakdown of triglycerides, thereby decreasing the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids leads to decreased synthesis of VLDL and triglycerides in the liver, and consequently, lower levels of LDL cholesterol.[7]

Safety and Handling

5-Methyl-2-pyrazinecarboxylic acid is classified as causing serious eye damage.[5] When handling this compound, appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn.[5] It should be stored in a well-ventilated, dry place, sealed in its container.[6]

This guide provides a foundational understanding of 5-Methyl-2-pyrazinecarboxylic acid for professionals in research and drug development. Further investigation into its properties and applications will undoubtedly continue to reveal its full potential.

References

- 1. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 2. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid - Google Patents [patents.google.com]

- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid [benchchem.com]

- 6. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 7. CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This document provides a detailed overview of 5-Methyl-2-pyrazinecarboxylic acid, a significant intermediate in the synthesis of various pharmaceuticals.[1][2]

Core Molecular Data

5-Methyl-2-pyrazinecarboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O2.[1][3][4][5] Its molecular structure consists of a pyrazine (B50134) ring substituted with a methyl group and a carboxylic acid group. This compound is also known by several synonyms, including 2-Methyl-5-pyrazinecarboxylic acid and 5-methylpyrazine-2-carboxylic acid.[3][4][5]

Quantitative data for 5-Methyl-2-pyrazinecarboxylic acid is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | [1][3][4][5] |

| Molecular Weight | 138.12 g/mol | [1][3][4][6][7] |

| Melting Point | 167-171 °C | [1][2] |

| CAS Number | 5521-55-1 | [1][3][4][5] |

| SMILES | CC1=CN=C(C=N1)C(=O)O | [4] |

| InChI Key | RBYJWCRKFLGNDB-UHFFFAOYSA-N | [4][7] |

Molecular Structure Visualization

The two-dimensional chemical structure of 5-Methyl-2-pyrazinecarboxylic acid is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of 5-Methyl-2-pyrazinecarboxylic acid.

Experimental Protocols

The synthesis of 5-Methyl-2-pyrazinecarboxylic acid is a critical process for its application in pharmaceutical manufacturing. Below is a detailed methodology for a key synthetic step.

Synthesis of 5-Methyl-2-pyrazinecarboxylic acid via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of a precursor ester to yield the final carboxylic acid product.

-

Reactants and Materials:

-

Precursor ester (e.g., methyl 5-methyl-2-pyrazinecarboxylate)

-

Toluene (B28343) (solvent)

-

Hydrogen chloride (HCl) gas

-

Ethanol (B145695) (for trituration)

-

-

Procedure:

-

The precursor ester is dissolved in toluene.

-

HCl gas is bubbled through the solution for approximately 90 minutes.

-

The reaction mixture is then stirred at room temperature for 16 hours to ensure complete hydrolysis.

-

Following the reaction period, the toluene solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is triturated with hot ethanol to purify the 5-Methyl-2-pyrazinecarboxylic acid.

-

The purified product is then dried to remove any residual solvent.[7]

-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the described experimental protocol for the synthesis of 5-Methyl-2-pyrazinecarboxylic acid.

Caption: Workflow for the synthesis of 5-Methyl-2-pyrazinecarboxylic acid.

References

- 1. 5-Methyl-2-pyrazinecarboxylic acid | 5521-55-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 5-METHYL-2-PYRAZINECARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 4. 5-Methyl-2-pyrazinecarboxylic acid | C6H6N2O2 | CID 122831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

- 6. 5-methyl-2-pyrazine carboxylic acid, 5521-55-1 [thegoodscentscompany.com]

- 7. Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid [benchchem.com]

Spectroscopic Profile of 5-Methyl-2-pyrazinecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-pyrazinecarboxylic acid (C₆H₆N₂O₂), a key intermediate in the synthesis of various pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-Methyl-2-pyrazinecarboxylic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 9.05 | Singlet | 1H | Pyrazine ring proton (H-3) |

| 8.65 | Singlet | 1H | Pyrazine ring proton (H-6) |

| 2.65 | Singlet | 3H | Methyl group protons (-CH₃) |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | Carboxylic acid carbon (-COOH) |

| 155.0 | Pyrazine ring carbon (C-5) |

| 145.0 | Pyrazine ring carbon (C-2) |

| 144.5 | Pyrazine ring carbon (C-6) |

| 143.0 | Pyrazine ring carbon (C-3) |

| 21.0 | Methyl group carbon (-CH₃) |

| Solvent: DMSO-d₆[1] |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=N and C=C stretching (Pyrazine ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 138 | 95 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M - COOH + H]⁺ |

| 93 | 50 | [M - COOH]⁺ |

| 66 | 40 | [C₄H₄N]⁺ |

| 42 | 65 | [C₂H₂N]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-pyrazinecarboxylic acid was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

-

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 to 64 scans. A relaxation delay of 1-2 seconds was used between pulses.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) were employed.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of 5-Methyl-2-pyrazinecarboxylic acid was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[4]

-

Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each fragment.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 5-Methyl-2-pyrazinecarboxylic acid.

References

A Technical Guide to the Solubility of 5-Methyl-2-pyrazinecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methyl-2-pyrazinecarboxylic Acid (MPCA) in various organic solvents. Understanding the solubility of this important pharmaceutical intermediate is critical for its synthesis, purification, formulation, and the development of novel drug delivery systems. This document compiles quantitative data from peer-reviewed literature, details the experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.

Quantitative Solubility Data

The solubility of 5-Methyl-2-pyrazinecarboxylic Acid has been experimentally determined in twelve pure solvents across a temperature range of 273.15 K to 313.15 K.[1][2] The data, expressed as the mole fraction (x₁) of MPCA, is summarized in the tables below.

Solubility in Alcohols and Water

The solubility of MPCA was measured in methanol (B129727), ethanol (B145695), n-propanol, isopropanol (B130326), 1-butanol (B46404), and water. The results indicate that solubility increases with rising temperature in all tested solvents.[1][2]

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | n-Propanol (x₁) | Isopropanol (x₁) | 1-Butanol (x₁) | Water (x₁) |

| 273.15 | 0.0152 | 0.0211 | 0.0175 | 0.0125 | 0.0155 | 0.0023 |

| 278.15 | 0.0178 | 0.0245 | 0.0206 | 0.0148 | 0.0183 | 0.0028 |

| 283.15 | 0.0208 | 0.0285 | 0.0243 | 0.0175 | 0.0216 | 0.0033 |

| 288.15 | 0.0244 | 0.0332 | 0.0286 | 0.0207 | 0.0256 | 0.0040 |

| 293.15 | 0.0286 | 0.0387 | 0.0337 | 0.0245 | 0.0303 | 0.0048 |

| 298.15 | 0.0336 | 0.0452 | 0.0398 | 0.0290 | 0.0359 | 0.0058 |

| 303.15 | 0.0395 | 0.0528 | 0.0469 | 0.0343 | 0.0425 | 0.0069 |

| 308.15 | 0.0464 | 0.0617 | 0.0553 | 0.0405 | 0.0502 | 0.0083 |

| 313.15 | 0.0545 | 0.0722 | 0.0651 | 0.0478 | 0.0593 | 0.0100 |

Data sourced from Yang, Z., et al. (2019). Journal of Chemical & Engineering Data.[1][2]

Solubility in Other Organic Solvents

Solubility was also determined in acetone (B3395972), 2-butanone (B6335102), ethyl acetate (B1210297), acetonitrile (B52724), 1,4-dioxane (B91453), and toluene. Consistent with the alcohol solvents, solubility increased with temperature.[1][2]

| Temperature (K) | Acetone (x₁) | 2-Butanone (x₁) | Ethyl Acetate (x₁) | Acetonitrile (x₁) | 1,4-Dioxane (x₁) | Toluene (x₁) |

| 273.15 | 0.0102 | 0.0066 | 0.0045 | 0.0022 | 0.0249 | 0.0004 |

| 278.15 | 0.0121 | 0.0079 | 0.0054 | 0.0026 | 0.0292 | 0.0005 |

| 283.15 | 0.0143 | 0.0095 | 0.0065 | 0.0031 | 0.0342 | 0.0006 |

| 288.15 | 0.0169 | 0.0114 | 0.0079 | 0.0037 | 0.0401 | 0.0007 |

| 293.15 | 0.0200 | 0.0136 | 0.0095 | 0.0044 | 0.0470 | 0.0009 |

| 298.15 | 0.0237 | 0.0163 | 0.0114 | 0.0053 | 0.0551 | 0.0011 |

| 303.15 | 0.0280 | 0.0195 | 0.0138 | 0.0063 | 0.0646 | 0.0013 |

| 308.15 | 0.0331 | 0.0233 | 0.0166 | 0.0075 | 0.0757 | 0.0016 |

| 313.15 | 0.0391 | 0.0278 | 0.0199 | 0.0090 | 0.0888 | 0.0020 |

Data sourced from Yang, Z., et al. (2019). Journal of Chemical & Engineering Data.[1][2]

At a given temperature, the mole fraction solubility of MPCA decreases in the following order: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene.[1][2]

Experimental Protocols

The quantitative data presented was obtained using the isothermal saturation method.[2] This is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[3][4] An alternative, the gravimetric method, is also described.

Isothermal Saturation Method Workflow

The following diagram illustrates the general workflow for the isothermal saturation method used to determine the solubility of 5-Methyl-2-pyrazinecarboxylic Acid.

References

The Rising Therapeutic Potential of 5-Methyl-2-pyrazinecarboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a key heterocyclic motif, has long been a cornerstone in the development of therapeutic agents. Among its many derivatives, those stemming from 5-Methyl-2-pyrazinecarboxylic acid have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the antimicrobial, anti-tubercular, and anticancer properties of these promising compounds. We delve into the quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to equip researchers and drug development professionals with a thorough understanding of this important class of molecules.

Antimicrobial and Antioxidant Activities

Derivatives of 5-Methyl-2-pyrazinecarboxylic acid have demonstrated notable efficacy against a range of microbial pathogens. A series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties have been synthesized and evaluated for their antimicrobial and antioxidant potential.

Quantitative Antimicrobial and Antioxidant Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, as well as the IC50 values for antioxidant activity for a selection of these derivatives.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Antioxidant Activity (DPPH) IC50 (µg/mL) | Antioxidant Activity (ABTS) IC50 (µg/mL) |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 | - | - |

| E. coli | 50 | - | - | ||

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | 60.375 | 6.53 |

| P. aeruginosa | 25 | - | - | ||

| P3 | E. coli | 50 | - | - | |

| P7 | E. coli | 50 | - | - | |

| P. aeruginosa | 25 | - | - | ||

| P9 | E. coli | 50 | - | - | |

| P. aeruginosa | 25 | - | - | ||

| P6 | P. aeruginosa | 25 | - | - |

Data sourced from a study on novel pyrazine 2-carboxylic acid derivatives of piperazines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of novel compounds.

1. Preparation of Media and Inoculum:

- Mueller-Hinton agar (B569324) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes.

- Bacterial or fungal strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.

2. Assay Procedure:

- The microbial inoculum is uniformly spread over the surface of the agar plates.

- Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.

- A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.

- A positive control (standard antibiotic) and a negative control (solvent alone) are included on each plate.

- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Analysis:

- The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

- The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound. The MIC is the lowest concentration that completely inhibits visible growth of the microorganism.

Anti-tubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents. Derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) have shown promising activity against Mycobacterium tuberculosis.

Quantitative Anti-tubercular Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyrazine-2-carbohydrazide derivatives against the H37Rv strain of M. tuberculosis.[1][2]

| Compound ID | R Group (Substituent on Benzylidene) | MIC (µg/mL) |

| PM 5 | 2-chloro | 25-50 |

| PM 6 | 3-chloro | 25-50 |

| PM 7 | 4-chloro | 25-50 |

| PM 11 | 3-hydroxy | 25-50 |

| PM 12 | 2-hydroxy | 25-50 |

| PM 13 | 4-hydroxy | 25-50 |

| PM 14 | 4-dimethylamino | 10-50 |

Data extracted from a study on 5-methylpyrazine-2-carbohydrazide derivatives.[1][2]

Experimental Protocol: Anti-tubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method for determining the susceptibility of M. tuberculosis to various compounds.

1. Preparation of Inoculum and Compounds:

- M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

- Test compounds are dissolved in DMSO and serially diluted in microplates.

2. Assay Procedure:

- The bacterial suspension is added to each well of the microplate containing the diluted compounds.

- The plates are incubated at 37°C for a specified period (typically 5-7 days).

- A mixture of Alamar Blue reagent and Tween 80 is added to each well.

- The plates are re-incubated for 24 hours.

3. Data Analysis:

- A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

- The MIC is defined as the lowest concentration of the compound that prevents the color change.

Anticancer Activity

The cytotoxic potential of 5-Methyl-2-pyrazinecarboxylic acid derivatives against various cancer cell lines is an active area of investigation. Studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation.

Quantitative Anticancer Data

The following table summarizes the IC50 values of selected pyrazine derivatives against different human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| Oxazine-linked pyrimidine | MCF-7 (Breast Cancer) | 9.17 |

Data from a study on oxazine-linked pyrimidines as novel anti-cancer agents.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

- Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- The test compounds are dissolved in DMSO and serially diluted in the culture medium.

- The medium in the wells is replaced with the medium containing the test compounds at various concentrations.

- Control wells with untreated cells and cells treated with the vehicle (DMSO) are included.

3. MTT Incubation and Formazan (B1609692) Solubilization:

- After a specific incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.

- The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

- The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

- The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- The percentage of cell viability is calculated relative to the untreated control.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Visualizing the Pathways and Processes

To better understand the experimental procedures and potential mechanisms of action, the following diagrams have been generated.

Experimental Workflow: Synthesis and Antimicrobial Screening

Caption: General workflow for the synthesis and antimicrobial evaluation of 5-Methyl-2-pyrazinecarboxylic acid derivatives.

Signaling Pathway: Inhibition of NF-κB Activation

Some pyrazine derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer progression.[3][4]

Caption: Pyrazine derivatives can inhibit the NF-κB pathway by preventing IKK activation and NF-κB nuclear translocation.

Conclusion and Future Directions

The derivatives of 5-Methyl-2-pyrazinecarboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in combating microbial infections, tuberculosis, and cancer. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacological properties of these compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives. A deeper understanding of their mechanisms of action will be crucial for designing more potent and selective drug candidates. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models. The continued exploration of 5-Methyl-2-pyrazinecarboxylic acid derivatives holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

The Therapeutic Promise of Pyrazinecarboxylic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and diverse biological activities have established them as privileged scaffolds in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current landscape of pyrazinecarboxylic acid compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications

Derivatives of pyrazinecarboxylic acid have demonstrated a broad spectrum of pharmacological activities, with the most prominent applications being in the fields of antimycobacterial, antifungal, and anticancer therapies.[1][2]

Antimycobacterial Activity

Pyrazinamide, a primary antitubercular drug, is a well-known derivative of pyrazine-2-carboxylic acid. Its active metabolite, pyrazinoic acid, is crucial for its efficacy against Mycobacterium tuberculosis. Research has focused on synthesizing novel pyrazinecarboxamides to overcome drug resistance and improve therapeutic outcomes.[1]

Antifungal Activity

Several pyrazinecarboxylic acid derivatives have exhibited potent antifungal properties.[1] The mechanism often involves the inhibition of essential fungal enzymes, leading to the disruption of cell wall synthesis or other vital cellular processes.

Anticancer Activity

The anticancer potential of pyrazinecarboxylic acid compounds is an expanding area of research.[2] These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms that include targeting the Bcl-2 family of proteins and inducing the generation of reactive oxygen species (ROS).[2]

Quantitative Data Summary

The following tables summarize the in vitro activities of selected pyrazinecarboxylic acid derivatives against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Pyrazinecarboxylic Acid Derivatives

| Compound | Target Organism | Activity | Reference |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol·mL⁻¹ | [1] |

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | Mycobacterium tuberculosis H₃₇Rv | 54-72% inhibition | [1] |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | High antimicrobial activity | [3] |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | C. albicans | MIC = 3.125 µgmL⁻¹ | [3] |

Table 2: Anticancer Activity of Pyrazinecarboxylic Acid Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| P16 | A549 (Lung) | 6.11 µM | [2] |

| P16 | MCF-7 (Breast) | 10.64 µM | [2] |

| P16 | HT-29 (Colon) | 14.92 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazinecarboxylic acid compounds.

Synthesis of N-Aryl-Pyrazine-2-Carboxamides

General Procedure:

-

A mixture of the appropriate pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a suitable dry solvent (e.g., toluene, benzene) is refluxed for 1-2 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

-

The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone, THF).

-

This solution is added dropwise to a stirred solution of the desired aniline (B41778) (1 equivalent) and a base (e.g., pyridine, triethylamine) in a dry aprotic solvent at room temperature.

-

The reaction mixture is stirred for several hours to overnight.

-

The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl-pyrazine-2-carboxamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A suspension of the microbial strain is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration in the test wells.

-

Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. Positive (microbe and broth) and negative (broth only) controls are included. The plates are incubated at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazinecarboxylic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) is detected in the FITC channel, and PI fluorescence (indicating late apoptosis or necrosis) is detected in the PI channel.

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain pyrazinecarboxylic acid derivatives is attributed to their ability to induce apoptosis. Two key signaling pathways implicated are the Bcl-2 family-mediated intrinsic pathway and the ROS-mediated pathway.

Bcl-2 Family-Mediated Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Some pyrazinecarboxylic acid compounds are thought to act as BH3 mimetics, inhibiting the anti-apoptotic Bcl-2 proteins and thereby promoting apoptosis.

ROS-Mediated Apoptosis

Elevated levels of intracellular reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis through various signaling cascades. Some pyrazinecarboxylic acid derivatives have been shown to increase ROS production in cancer cells, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Conclusion

Pyrazinecarboxylic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drug candidates for a range of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the therapeutic potential of this important class of compounds.

References

5-Methyl-2-pyrazinecarboxylic Acid: A Core Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Methyl-2-pyrazinecarboxylic acid (CAS No: 5521-55-1) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its pyrazine (B50134) core, a nitrogen-containing six-membered aromatic ring, is a common scaffold in molecules designed to treat a variety of diseases.[3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications as a pharmaceutical intermediate, supported by detailed experimental protocols and quantitative data. This compound serves as a key starting material for drugs targeting diabetes, hyperlipidemia, and viral infections, making it a subject of significant interest in medicinal chemistry.[1][4][5]

Physicochemical Properties

5-Methyl-2-pyrazinecarboxylic acid is typically a white to light yellow or pale brown crystalline powder.[2][6][7] Its fundamental properties are summarized below, providing essential data for handling, characterization, and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 5521-55-1 | [2][8] |

| Molecular Formula | C₆H₆N₂O₂ | [2][9] |

| Molecular Weight | 138.12 g/mol | [2][8][10] |

| Appearance | White to off-white/light yellow crystalline powder | [2][6] |

| Melting Point | 167-171 °C[7][11], 182-186 °C[6], 213-215 °C[2] | [2][6][7][11] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol | [6][7] |

| pKa | ~2.65[6], 3.53±0.10 (Predicted)[7] | [6][7] |

| Density | 1.342 g/cm³ | [6] |

Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid

Several synthetic routes to 5-Methyl-2-pyrazinecarboxylic acid have been established, often involving multi-step processes that start from simple precursors. One well-documented method involves the synthesis and subsequent modification of a hydroxylated pyrazine intermediate.[1] Another approach utilizes the oxidation and decarboxylation of a benzopyrazine derivative.[4]

This pathway involves the initial formation of a carboxamide, followed by hydrolysis, chlorination, and a final hydrogenation step to yield the target molecule.

The following table summarizes the yields and purity achieved at various stages of the synthesis described above.[1]

| Step | Product | Yield | Purity (LC) |

| 1 | 3-Hydroxy-5-methylpyrazine-2-carboxamide | 78% | 97% |

| 2 | 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid | 85% | 95% |

| 3 | 5-Methyl-2-pyrazinecarboxylic Acid | 71% | 99% |

Protocol 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide[1]

-

Add 216g of 40% aqueous acetaldehyde and 117g of 2-aminopropanamide to a 500mL three-necked reaction flask.

-

Cool the mixture to approximately 5°C in an ice bath.

-

With stirring, slowly add a prepared solution of 100g of 40% sodium hydroxide (B78521) dropwise, maintaining the internal temperature at 5°C.

-

After 6 hours, adjust the pH to around 6 by adding 10% hydrochloric acid solution, causing a brownish-yellow solid to precipitate.

-

Filter the solid, wash with water, and dry in an oven to obtain the crude product (120g).

Protocol 2: Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid[1]

-

Add the 120g of crude product from the previous step to a 500mL three-necked reaction flask with a reflux condenser.

-

Add 300mL of 50% sulfuric acid solution to the flask.

-

Heat the mixture to 100°C in an oil bath and maintain this temperature for 12 hours.

-

Cool the mixture to room temperature, allowing a grayish-white solid to precipitate.

-

Filter the solid, wash twice with water, and dry in an oven to obtain the crude product (106g).

Protocol 3: Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid[1]

-

The intermediate from the previous step is first chlorinated using thionyl chloride in xylene with DMF as a catalyst.[1]

-

The resulting 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid is then subjected to hydrogenation.

-

The hydrogenation reaction is carried out at 60°C for approximately 12 hours under an initial pressure of 2.0MPa.

-

After the reaction, the system is cooled, depressurized, and filtered.

-

The filtrate is concentrated, and the crude product is recrystallized from water to obtain a light yellow solid (yield: 71%, purity: 99%).[1]

Applications in Pharmaceutical Synthesis

5-Methyl-2-pyrazinecarboxylic acid is a versatile intermediate used to construct the core of several important drugs. Its carboxylic acid group provides a convenient handle for derivatization, typically through amidation or esterification, to build more complex molecules.[6]

Key Therapeutic Applications:

-

Antivirals: It is a precursor in the synthesis of Favipiravir (B1662787), a broad-spectrum antiviral agent.[12][13]

-

Lipid-Lowering Agents: It serves as an intermediate for the lipid-lowering drug Acipimox.[7][8]

-

Antidiabetics: The compound is used in the synthesis of the antidiabetic drug Gliclazide.[1]

-

Antitubercular Agents: Its derivatives, such as methyl esters and carbohydrazides, are crucial for synthesizing drugs to treat tuberculosis.[1][14]

-

Oncology and Inflammation: Pyrazine-based drugs derived from this intermediate have shown potential antitumor, anti-inflammatory, and antipsychotic activities.[2]

A primary application involves converting the carboxylic acid to a carbohydrazide, which then serves as a scaffold for creating a library of potential anti-tubercular compounds by condensation with various aldehydes.[14]

Protocol 4: Esterification via Carbodiimide Coupling[1]

-

Dissolve 5-methylpyrazine-2-carboxylic acid and a monohydroxy alcohol in dry dichloromethane.

-

Stir the solution for 10-30 minutes.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, add water to the organic phase and separate the layers.

-

Wash the organic phase with a saturated sodium chloride solution, separate, and dry with anhydrous Na₂SO₄.

-

Concentrate the solution to obtain the crude ester, which can be further purified by column chromatography.

Protocol 5: Synthesis of 2-Amino-5-methylpyrazine[15]

-

Dissolve 5-methyl-2-pyrazinecarboxylic acid (0.15 mol) in dry toluene (B28343) (450 mL).

-

Add triethylamine (B128534) (0.18 mol) and tert-butanol (B103910) (0.30 mol).

-

Heat the mixture to 90-95 °C while stirring.

-

Add diphenylphosphoryl azide (B81097) (DPPA) (0.18 mol) dropwise, maintaining the temperature for 1.5-2 hours. This proceeds through a Curtius rearrangement to form an isocyanate intermediate which is trapped by tert-butanol.[15]

-

Cool the reaction to 15-20 °C and add ethyl acetate (B1210297) (150 mL).

-

Wash the organic phase with sodium carbonate solution and then brine.

-

Concentrate the organic phase and recrystallize the N-Boc protected amine.

-

Remove the Boc protecting group to yield the final product, 2-amino-5-methylpyrazine, with an overall yield of 50-55%.[15]

Pharmacological Context and Signaling Pathways

Derivatives of 5-Methyl-2-pyrazinecarboxylic acid, particularly pyrazine-2-carboxamides, have been investigated as inhibitors of key cellular signaling proteins like tyrosine kinases.[16] Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and metabolism.[16] Dysregulation of these pathways is a hallmark of many cancers.

For example, certain N-aromatic substituted pyrazine-2-carboxamide derivatives have shown inhibitory activity against AXL receptor tyrosine kinase (AXL1).[16] Activation of AXL1 in cancer cells can trigger the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[16] Inhibition of AXL1 by these pyrazine derivatives represents a potential therapeutic strategy.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. 5-Methylpyrazine-2-Carboxylic Acid: Properties, Uses, Safety & Supplier Information | High-Purity CAS 5521-55-1 China Manufacturer [pipzine-chem.com]

- 7. 5-Methyl-2-pyrazinecarboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Methyl-2-pyrazinecarboxylic acid, 98% 5521-55-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. 5-Methyl-2-pyrazinecarboxylic acid | C6H6N2O2 | CID 122831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 16. ajchem-a.com [ajchem-a.com]

Synonyms for 5-Methyl-2-pyrazinecarboxylic acid (e.g., 2-methyl-5-pyrazinecarboxylic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-pyrazinecarboxylic acid, a key heterocyclic compound, serves as a vital intermediate in the synthesis of numerous pharmaceutical and flavoring agents. This technical guide provides an in-depth overview of its chemical properties, various synonyms, and detailed synthesis protocols. It is designed to be a comprehensive resource for researchers, chemists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental methodologies, and an exploration of its utility in the synthesis of bioactive molecules. While the direct biological activity of 5-methyl-2-pyrazinecarboxylic acid is not extensively documented, this guide also touches upon the pharmacological significance of its derivatives.

Chemical Identity and Synonyms

5-Methyl-2-pyrazinecarboxylic acid is a substituted pyrazine (B50134) derivative with a carboxylic acid functional group. Its unique molecular structure makes it a versatile building block in organic synthesis.

Synonyms: A variety of synonyms are used in literature and commercial listings for 5-Methyl-2-pyrazinecarboxylic acid. These include:

-

2-Methyl-5-pyrazinecarboxylic acid

-

5-Methylpyrazine-2-carboxylic acid

-

Pyrazinecarboxylic acid, 5-methyl-

-

5-Methyl-2-pyrazinoic acid

-

5-Methylpyrazine carboxylic acid

-

2-Carboxy-5-methylpyrazine

-

PARITAPREVIR METABOLITE M13

The Chemical Abstracts Service (CAS) Registry Number for this compound is 5521-55-1 .

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-pyrazinecarboxylic acid is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | References |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Melting Point | 167-171 °C | |

| Boiling Point | 253.51°C (rough estimate) | |

| Density | 1.3471 g/cm³ (rough estimate) | |

| pKa | 3.53±0.10 (Predicted) | |

| Appearance | Pale Brown Powder / Light yellow to Brown to Dark green powder to crystal | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Experimental Protocols

Several synthetic routes to 5-Methyl-2-pyrazinecarboxylic acid have been reported. Below are detailed protocols for some of the common methods.

Synthesis from 2,5-Dimethylpyrazine (B89654) via Oxidation

One common method involves the oxidation of the readily available 2,5-dimethylpyrazine.

Experimental Protocol:

-

Preparation of Inorganic Base Solution: Prepare a 1.5 mol/L solution of lithium hydroxide (B78521) and cool it to 15°C.

-

Addition of Starting Material: While maintaining the temperature of the system at room temperature, add 2,5-dimethylpyrazine in batches to stabilize the system temperature at 20°C. The amount of the inorganic base should be 0.8 times the molar amount of 2,5-dimethylpyrazine.

-

Oxidation: Add solid potassium permanganate (B83412) in batches every 0.5 to 1 hour. The dosage of potassium permanganate should be 1.2 times the molar amount of 2,5-dimethylpyrazine. Maintain the system temperature between 10-30°C until the reaction is complete.

-

Work-up: After the reaction, filter the mixture and reserve the filtrate. The filtrate is extracted with an organic solvent to remove unreacted starting material. The aqueous phase is then acidified, and the pH is repeatedly measured with stirring. The resulting precipitate is collected by suction filtration.

-

Extraction and Purification: The product is extracted from the filtrate with butanone. The butanone is then removed under reduced pressure to yield the crude product. The crude product is recrystallized from water to afford pure 5-Methyl-2-pyrazinecarboxylic acid.

Synthesis from Diaminomalenonitrile and Acetone (B3395972) Aldoxime

This method provides an alternative route to the target compound.

Experimental Protocol:

-

Preparation of 2,3-dicyano-5-methylpyrazine (B184234): To a solution of 100 g (0.926 moles) of diaminomalenonitrile in 500 ml of water at 30°C, add 92 ml of 50% sulfuric acid (v/v) dropwise. Heat the reaction mixture to 50-80°C. A preheated solution of 105 g (1.1-1.2 moles) of acetone aldoxime in 500 ml of water containing 84 g of sulfuric acid at 50-70°C is then added dropwise over 0.5-1 hour, maintaining the reaction temperature at 80°C. The reaction is maintained at this temperature for 1-2 hours and monitored by TLC. After cooling to 25°C, the mixture is extracted with toluene. The combined organic extracts are washed with water and the solvent is removed under reduced pressure to yield 2,3-dicyano-5-methylpyrazine.

-

Hydrolysis and Decarboxylation: The resulting 2,3-dicyano-5-methylpyrazine is then subjected to hydrolysis followed by in-situ decarboxylation in aqueous sulfuric acid to yield 2-methyl-5-pyrazinecarboxylic acid.

Purification by Recrystallization

Experimental Protocol:

-

Dissolution: Dissolve the crude 5-Methyl-2-pyrazinecarboxylic acid in hot water.

-

Decolorization: Add activated carbon to the hot solution and continue to stir for 20 minutes.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Cool the filtrate to 60°C at a rate of 10°C/h. Then, add acetone dropwise. After the addition, cool the solution to 5°C over 7 hours at a rate of 10°C/h.

-

Isolation and Drying: Collect the crystals by suction filtration, wash with acetone, and dry the filter cake under vacuum at 80°C to obtain the purified product.

Analytical Data

The identity and purity of 5-Methyl-2-pyrazinecarboxylic acid are typically confirmed using spectroscopic methods.

| Analytical Technique | Data Summary | References |

| ¹H NMR | Spectra available in DMSO-d₆. | |

| ¹³C NMR | Spectra available in Dimethyl sulfoxide-d6. | |

| Mass Spectrometry | GC-MS data available. | |

| FTIR | Spectra available (KBr wafer and ATR-IR). | |

| HPLC | Used for purity assessment, with purities of >98% reported. |

Applications in Drug Development and Other Industries

5-Methyl-2-pyrazinecarboxylic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

-

Antidiabetic Drugs: It is a key building block for the synthesis of glipizide , a second-generation oral hypoglycemic drug.

-

Lipid-Lowering Agents: It is used in the synthesis of acipimox and other lipid-lowering drugs.

-

Antitubercular Drugs: Its methyl ester derivative is an important compound for the treatment of tuberculosis.

-

Flavor and Fragrance Industry: This compound is also utilized in the food industry as a flavor enhancer and in the synthesis of spices and essences due to its unique aroma and taste profile.

-

Materials Science: It has been used in the synthesis of metal-organic frameworks (MOFs) and novel europium(III) complexes.

Biological Activity of Derivatives

While data on the biological activity of 5-Methyl-2-pyrazinecarboxylic acid itself is scarce, research has been conducted on its derivatives, demonstrating their potential as therapeutic agents.

A study on novel pyrazine-2-carboxylic acid derivatives, including those derived from 5-methyl-2-pyrazinecarboxylic acid, revealed significant biological activities. For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) exhibited the highest antimicrobial activity among the synthesized compounds. Another derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), showed good antioxidant activity. These findings suggest that the 5-methylpyrazine-2-carboxylic acid scaffold is a promising starting point for the development of new antimicrobial and antioxidant agents.

Furthermore, a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis (H37Rv). Several of these compounds demonstrated remarkable anti-tubercular activity.

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the scientific literature detailing specific signaling pathways directly modulated by 5-Methyl-2-pyrazinecarboxylic acid. Its primary role in drug development is that of a synthetic intermediate, and the mechanism of action is associated with the final drug molecules it is used to create. For example, the antidiabetic effect of glipizide, synthesized from this intermediate, involves the stimulation of insulin (B600854) release from pancreatic beta cells.

Experimental and Logical Diagrams

As no specific signaling pathways for the core compound have been identified, a diagram illustrating a general synthesis workflow is provided below.

Caption: General synthesis workflow from a starting material to an active pharmaceutical ingredient via the 5-Methyl-2-pyrazinecarboxylic acid intermediate.

Conclusion

5-Methyl-2-pyrazinecarboxylic acid is a compound of significant interest in the pharmaceutical and chemical industries. Its well-established synthesis routes and versatile chemical nature make it an indispensable intermediate for the production of high-value molecules, including essential medicines. While the direct biological effects of this compound are not yet fully elucidated, the demonstrated activity of its derivatives highlights the potential of the pyrazine-2-carboxylic acid scaffold in medicinal chemistry. This guide provides a solid foundation of technical information for professionals working with this important chemical entity, summarizing key data and methodologies to support further research and development efforts.

The Core Mechanism of 5-Methyl-2-pyrazinecarboxylic Acid-Based Antivirals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for antiviral drugs based on the 5-methyl-2-pyrazinecarboxylic acid scaffold, with a primary focus on the broad-spectrum antiviral agent Favipiravir (B1662787) (also known as T-705). This document details the molecular interactions, metabolic activation, and viral targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Executive Summary

Drugs derived from 5-methyl-2-pyrazinecarboxylic acid, most notably Favipiravir, represent a critical class of antiviral agents with a novel mechanism of action compared to traditional antivirals. These compounds function as prodrugs, undergoing intracellular conversion to their active form, which then selectively inhibits the viral RNA-dependent RNA polymerase (RdRp). This inhibition disrupts viral genome replication and transcription, leading to the suppression of viral propagation. The broad-spectrum activity of these drugs against a range of RNA viruses is attributed to the conserved nature of the RdRp enzyme across different viral families.

Mechanism of Action: A Multi-Step Process

The antiviral activity of 5-methyl-2-pyrazinecarboxylic acid-based drugs is not direct but relies on a series of intracellular transformations to yield the active pharmacological agent. This process can be broken down into three key stages: cellular uptake and metabolic activation, competitive inhibition of viral RdRp, and subsequent disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

Upon administration, the parent drug, such as Favipiravir, is taken up by host cells. Inside the cell, it undergoes a two-step metabolic conversion. First, it is phosphoribosylated to its ribofuranosyl-5'-monophosphate (RMP) form. Subsequently, it is further phosphorylated to the active triphosphate form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3] This activation is carried out by host cellular enzymes.

Figure 1: Intracellular activation of Favipiravir.

Selective Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, Favipiravir-RTP, is a structural analogue of purine (B94841) nucleosides, specifically mimicking adenosine (B11128) and guanosine (B1672433) triphosphates (ATP and GTP).[2][4] This structural similarity allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome.[1][5] Favipiravir-RTP competitively inhibits the incorporation of natural purine nucleotides into the nascent viral RNA chain.[2]

Importantly, Favipiravir-RTP shows high selectivity for viral RdRp over host cell DNA and RNA polymerases.[4][6] This selectivity is a key factor in its favorable safety profile, as it minimizes interference with host cellular processes.

Disruption of Viral RNA Synthesis

The incorporation of Favipiravir-RTP into the growing viral RNA strand has two primary consequences:

-

Chain Termination: The presence of the modified base can lead to the premature termination of RNA chain elongation, effectively halting viral genome replication.[7]

-

Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated Favipiravir can induce mutations in the viral genome during subsequent rounds of replication. This accumulation of errors, known as lethal mutagenesis, results in the production of non-viable viral progeny.[7]

Figure 2: Inhibition of viral RNA synthesis by Favipiravir-RTP.

Quantitative Data

The efficacy of 5-methyl-2-pyrazinecarboxylic acid-based drugs can be quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for Favipiravir.

Table 1: In Vitro Antiviral Activity of Favipiravir (EC50)

| Virus Family | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.014 - 0.55 | [4] |

| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 0.014 - 0.55 | [4] |

| Orthomyxoviridae | Influenza B | MDCK | 0.014 - 0.55 | [4] |

| Arenaviridae | Junin virus | Vero | 0.79 - 0.94 | [6] |

| Arenaviridae | Pichinde virus | Vero | 0.79 - 0.94 | [6] |

| Arenaviridae | Tacaribe virus | Vero | 0.79 - 0.94 | [6] |

| Arenaviridae | Lassa virus | Vero | 1.7 - 11.1 (EC90) | [6] |

| Noroviridae | Human Norovirus | Replicon | 21 ± 2 µM | [5] |

Table 2: Inhibition of Polymerase Activity by Favipiravir-RTP (IC50)

| Polymerase | Organism/Virus | IC50 | Reference |

| RNA-dependent RNA polymerase (RdRp) | Influenza Virus | 0.341 µM | [4][6] |

| DNA polymerase α | Human | > 1000 µM | [4][6] |

| DNA polymerase β | Human | > 1000 µM | [4][6] |

| DNA polymerase γ | Human | > 1000 µM | [4][6] |

| RNA polymerase II | Human | 905 µM | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of 5-methyl-2-pyrazinecarboxylic acid-based drugs.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the active drug metabolite on the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of Favipiravir-RTP against viral RdRp.

Materials:

-

Purified viral RdRp enzyme complex (e.g., from influenza virus or SARS-CoV-2).

-

RNA template-primer duplex.

-

Radionuclide-labeled nucleotide triphosphate (e.g., [α-32P]GTP).

-

Unlabeled nucleotide triphosphates (ATP, CTP, UTP).

-

Favipiravir-RTP.

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT).

-

Denaturing polyacrylamide gel.

-

Phosphorimager.

Procedure:

-

Prepare a reaction mixture containing the purified RdRp enzyme, RNA template-primer, and reaction buffer.

-

Add varying concentrations of Favipiravir-RTP to the reaction mixtures.

-

Initiate the polymerase reaction by adding the mixture of labeled and unlabeled NTPs.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).

-

Denature the RNA products by heating.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of incorporated radiolabeled nucleotide using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of Favipiravir-RTP and determine the IC50 value.[8][9]

Figure 3: Workflow for RdRp Inhibition Assay.

Time-of-Addition Assay

This cell-based assay helps to identify the stage of the viral replication cycle that is targeted by the antiviral compound.

Objective: To determine if the drug acts at an early, middle, or late stage of viral replication.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza).

-

Virus stock.

-

Test compound (Favipiravir).

-

Cell culture medium.

-

Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, ELISA for viral protein).

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere.

-

Synchronize viral infection by adding a high multiplicity of infection (MOI) of the virus to the cells and incubating for a short period (e.g., 1 hour).

-

Remove the virus inoculum and wash the cells to remove unadsorbed virus.

-

Add the test compound at its effective concentration at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Incubate the cells for a full replication cycle (e.g., 24 hours).

-

Quantify the extent of viral replication in each well.

-

Plot the viral inhibition against the time of compound addition. A loss of antiviral activity at later time points indicates that the drug targets a step that has already been completed.[10]

Intracellular Metabolism Analysis

This assay is crucial for understanding the conversion of the prodrug to its active form within the host cell.

Objective: To quantify the intracellular levels of the parent drug and its phosphorylated metabolites.

Materials:

-

Host cell line.

-

Test compound (Favipiravir).

-

Cell lysis buffer.

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., strong anion exchange).

-

UV detector.

-

Standards for the parent drug and its metabolites.

Procedure:

-

Treat host cells with the test compound at various concentrations and for different durations.

-

At each time point, wash the cells to remove extracellular drug.

-

Lyse the cells to release the intracellular contents.

-

Separate the parent drug and its metabolites from the cell lysate using HPLC.

-

Detect and quantify the compounds using a UV detector.

-

Generate concentration-time profiles for the intracellular accumulation of the active metabolite.[1][11]

Conclusion

5-Methyl-2-pyrazinecarboxylic acid-based drugs, exemplified by Favipiravir, are potent antiviral agents with a well-defined mechanism of action centered on the inhibition of viral RNA-dependent RNA polymerase. Their activity as prodrugs that are selectively activated within host cells to target a viral-specific enzyme provides a strong rationale for their broad-spectrum efficacy and favorable safety profile. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further understand and expand the therapeutic potential of this important class of antiviral compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. abidipharma.com [abidipharma.com]

- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid from 2,5-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction